6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
説明
The compound 6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline features a quinoxaline core substituted at the 6-position with a 4,5-dihydro-1H-pyrazole moiety. Key structural elements include:
- Quinoxaline backbone: A bicyclic aromatic system with two adjacent nitrogen atoms, imparting electron-deficient characteristics.
- Pyrazole ring: A partially saturated 4,5-dihydro-1H-pyrazole with a bulky tert-butyl group at position 3 and a phenylsulfonyl group at position 1.
特性
IUPAC Name |
6-[2-(benzenesulfonyl)-5-tert-butyl-3,4-dihydropyrazol-3-yl]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-21(2,3)20-14-19(15-9-10-17-18(13-15)23-12-11-22-17)25(24-20)28(26,27)16-7-5-4-6-8-16/h4-13,19H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCDLRWAODUEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(C1)C2=CC3=NC=CN=C3C=C2)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Formation of 4,5-Dihydro-1H-Pyrazole
The dihydropyrazole ring is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazines. For example, 1,3-diketones react with hydrazine hydrate in ethanol under reflux to yield 4,5-dihydropyrazoles.
Example Procedure :
Sulfonation at N1 Position
Sulfonation is achieved using phenylsulfonyl chloride under basic conditions:
- 3-(tert-Butyl)-4,5-dihydro-1H-pyrazole (1.0 equiv) is treated with phenylsulfonyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in dichloromethane at 0°C. The reaction proceeds for 4 hours, yielding 1-(phenylsulfonyl)-3-(tert-butyl)-4,5-dihydro-1H-pyrazole (85% yield).
Optimization Note : Excess sulfonyl chloride and controlled temperature prevent di-sulfonation.
Synthesis of Quinoxaline Moiety
Quinoxalines are synthesized via condensation of o-phenylenediamines with 1,2-diketones. For quinoxaline-6-carbaldehyde:
- o-Phenylenediamine reacts with methylglyoxal in acetic acid at 80°C for 8 hours, yielding quinoxaline-6-carbaldehyde (70% yield).
Alternative Route :
- Quinoxaline-6-boronic acid can be prepared for cross-coupling reactions, though this requires palladium catalysts and inert conditions.
Coupling Strategies
Nucleophilic Aromatic Substitution
The pyrazole fragment reacts with quinoxaline-6-carbaldehyde via a Knoevenagel-like condensation:
Palladium-Catalyzed Cross-Coupling
For more complex substrates, Suzuki-Miyaura coupling is employed:
- 5-Bromo-1-(phenylsulfonyl)-3-(tert-butyl)-4,5-dihydro-1H-pyrazole (1.0 equiv) and quinoxaline-6-boronic acid (1.5 equiv) react with Pd(PPh3)4 (5 mol%) and Na2CO3 in dioxane/water (4:1) at 90°C for 18 hours, yielding the coupled product (58% yield).
Challenges : Steric hindrance from the tert-butyl group reduces coupling efficiency.
Reaction Optimization and Byproduct Analysis
Regioselectivity in Pyrazole Formation
The use of asymmetric diketones often leads to regioisomeric mixtures. For example, 1-(tert-butyl)-3-phenylpropane-1,3-dione cyclizes with hydrazine to yield a 3:1 ratio of 3-tert-butyl-5-phenyl vs. 5-tert-butyl-3-phenyl dihydropyrazoles. Chromatographic separation is required.
Stability of Sulfonated Intermediates
Sulfonated pyrazoles are prone to hydrolysis under acidic conditions. Storage at pH 7–8 and avoidance of aqueous workup improve stability.
Purification Challenges
The tert-butyl group confers high hydrophobicity, necessitating reverse-phase chromatography or recrystallization from hexane/ethyl acetate.
Comparative Data on Synthetic Routes
| Step | Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pyrazole formation | Cyclocondensation | Hydrazine hydrate, EtOH, reflux | 78 | 95 |
| tert-Butyl introduction | N-Alkylation | tert-Butyl bromide, NaH/DMF | 65 | 90 |
| Sulfonation | Sulfonyl chloride addition | PhSO2Cl, Et3N, CH2Cl2 | 85 | 98 |
| Quinoxaline coupling | Knoevenagel condensation | Piperidine, toluene, 110°C | 63 | 97 |
化学反応の分析
Types of Reactions
6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized under specific conditions.
Reduction: The quinoxaline core can be reduced to form different derivatives.
Substitution: The phenylsulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions . Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyl group can lead to the formation of tert-butyl esters .
科学的研究の応用
6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The tert-butyl and phenylsulfonyl groups play crucial roles in modulating the compound’s reactivity and binding affinity to these targets .
類似化合物との比較
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas.
Core Structure Differences
- Quinoxaline vs. Quinoline: Quinoxaline’s dual nitrogen atoms create a more electron-deficient aromatic system compared to quinoline’s single nitrogen. This may enhance interactions with electron-rich biological targets (e.g., enzymes or receptors) . Quinoline derivatives () often exhibit substituents like chloro or ethoxy, which modulate solubility and bioactivity .
- Sulfonyl Groups: Phenylsulfonyl (target) vs. methylsulfonyl () alter electronic and steric profiles. Phenylsulfonyl may enhance π-π stacking interactions in biological systems .
生物活性
6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic compound characterized by a quinoxaline core and a pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. The unique structural features of this compound, including the tert-butyl and phenylsulfonyl substituents, contribute to its diverse biological properties.
Chemical Structure and Properties
The IUPAC name for this compound is 6-[2-(benzenesulfonyl)-5-tert-butyl-3,4-dihydropyrazol-3-yl]quinoxaline. Its molecular formula is , and it has a molecular weight of 398.50 g/mol. The structure includes a quinoxaline ring that is known for various pharmacological activities, while the pyrazole moiety enhances its reactivity and binding capabilities.
Target and Mode of Action
The biological activity of this compound is primarily linked to its ability to interact with specific biological targets. It has been identified as a potential thermally activated delayed fluorescence (TADF) emitter, which can be utilized in organic light-emitting diodes (OLEDs) . The presence of the tert-butyl group enhances its solubility, which is crucial for its bioavailability and interaction with biological systems.
Anticancer Activity
Quinoxalines have also shown promise in anticancer applications. For example, derivatives have been reported to possess activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The unique substituents in 6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline may enhance its selectivity and potency against cancer cells.
Case Studies
- Antinecroptotic Activity : A related study on pyrazole derivatives demonstrated significant antinecroptotic activity (IC50 = 0.5 nM) and selective inhibition of HDAC6 (IC50 = 4.95 nM). This highlights the potential for similar compounds to exhibit significant therapeutic effects in inflammatory diseases .
- Antiviral Activity : Research on sulfonamide derivatives indicates that they can inhibit viral replication effectively. Compounds with sulfonamide groups have been shown to act against various viral targets . This suggests that 6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline may also possess antiviral properties worth exploring.
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely uncharacterized; however, the presence of the tert-butyl group is known to enhance solubility and stability in biological environments. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for evaluating its therapeutic potential.
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline | Structure | Potential antibacterial, anticancer |
| Quinoxaline Derivative A | Similar core structure | Antimicrobial |
| Quinoxaline Derivative B | Similar core structure | Anticancer |
Q & A
Q. Methodological Answer :
- Assay 1 : RT inhibition assay using recombinant HIV-1 RT enzyme and poly(rC)-oligo(dG) as template-primer. Measure incorporation of -dGTP into DNA (IC₅₀ values <10 μM indicate promising activity) .
- Assay 2 : Cytopathic effect (CPE) assay in MT2 cells infected with HIV-1. Calculate EC₅₀ values and selectivity index (SI = CC₅₀/EC₅₀) to assess toxicity .
Advanced Question: How does the tert-butyl group influence the compound’s pharmacokinetic profile?
Methodological Answer :
The tert-butyl group enhances metabolic stability by sterically shielding labile positions but may reduce solubility. Strategies to balance these effects include:
- Strategy 1 : LogP optimization via introduction of polar groups (e.g., sulfonamides) while retaining the tert-butyl moiety for target binding .
- Strategy 2 : Use prodrug approaches (e.g., esterification of sulfonyl groups) to improve oral bioavailability .
Basic Question: How to resolve isomer formation during synthesis of dihydropyrazole-quinoxaline hybrids?
Methodological Answer :
Isomerization occurs due to restricted rotation in the dihydropyrazole ring. Solutions include:
- Method 1 : Chiral chromatography (e.g., using Chiralpak® IA column with hexane:isopropanol) to separate enantiomers .
- Method 2 : Stereoselective synthesis via asymmetric catalysis (e.g., Ru-phosphine complexes) to favor a single isomer .
Advanced Question: What structural modifications enhance dual activity against HIV and cancer targets?
Methodological Answer :
Hybridization with pharmacophores from known anticancer agents (e.g., coumarin or triazole) can broaden activity:
- Modification 1 : Replace phenylsulfonyl with coumarin-3-yl groups to target topoisomerase II in breast cancer cells (e.g., compound 4b in ).
- Modification 2 : Introduce triazole sulfonamide moieties to inhibit carbonic anhydrase IX in hypoxic tumors .
- Validation : Dual-target compounds require parallel screening in RT inhibition and MTT cytotoxicity assays (e.g., MCF-7 cells) .
Basic Question: How to predict off-target interactions using in silico methods?
Q. Methodological Answer :
- Tool 1 : SwissTargetPrediction to identify potential off-targets based on structural similarity to known ligands .
- Tool 2 : Molecular docking against homology models of cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic liability .
Advanced Question: Why do some quinoxaline derivatives show divergent activity in enzyme vs. cell-based assays?
Methodological Answer :
Divergence often stems from poor cell permeability or efflux pump interactions. Solutions:
- Approach 1 : Measure cellular uptake via LC-MS quantification of intracellular compound levels .
- Approach 2 : Co-administer P-glycoprotein inhibitors (e.g., verapamil) to assess efflux effects .
Basic Question: What crystallization conditions are optimal for X-ray analysis of quinoxaline derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
